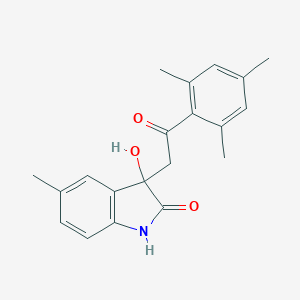
5-bromo-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one is a chemical compound that has been the subject of extensive scientific research in recent years. This compound has shown potential for a wide range of applications, including in the field of medicine and pharmacology. In
Mecanismo De Acción
The mechanism of action of 5-bromo-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one is complex and not fully understood. However, studies have shown that this compound works by inhibiting key enzymes and pathways involved in cancer cell growth and proliferation. It also has anti-inflammatory properties and can reduce inflammation in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one are still being studied. However, studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-bromo-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one in lab experiments is its potent anti-cancer properties. It can be used to study the mechanisms of cancer cell growth and proliferation, as well as to develop new cancer treatments. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to produce in large quantities.
Direcciones Futuras
There are many future directions for the study of 5-bromo-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one. One area of research is the development of new cancer treatments based on this compound. Another area of research is the study of its potential in the treatment of neurological disorders, cardiovascular diseases, and inflammation. Additionally, future studies could focus on improving the synthesis method to make this compound more readily available for research purposes.
Conclusion:
In conclusion, 5-bromo-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one is a promising chemical compound that has shown potential for a wide range of scientific research applications. Its potent anti-cancer properties make it a valuable tool for studying cancer cell growth and proliferation, and it may also have potential in the treatment of other diseases. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Métodos De Síntesis
The synthesis of 5-bromo-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one is a complex process that involves several steps. The first step involves the reaction of 3-(1-oxo-1-phenylpropan-2-yl)-1H-indole-2,3-dione with sodium bromide in the presence of a strong acid catalyst. This reaction produces 5-bromo-3-hydroxy-1H-indole-2,3-dione, which is then reacted with a suitable aldehyde or ketone to produce the final product.
Aplicaciones Científicas De Investigación
5-bromo-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one has shown potential for a wide range of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth and proliferation of cancer cells. Other areas of research include the treatment of neurological disorders, cardiovascular diseases, and inflammation.
Propiedades
Nombre del producto |
5-bromo-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Fórmula molecular |
C17H14BrNO3 |
Peso molecular |
360.2 g/mol |
Nombre IUPAC |
5-bromo-3-hydroxy-3-(1-oxo-1-phenylpropan-2-yl)-1H-indol-2-one |
InChI |
InChI=1S/C17H14BrNO3/c1-10(15(20)11-5-3-2-4-6-11)17(22)13-9-12(18)7-8-14(13)19-16(17)21/h2-10,22H,1H3,(H,19,21) |
Clave InChI |
FDSZVMDJCZQWGY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC=CC=C1)C2(C3=C(C=CC(=C3)Br)NC2=O)O |
SMILES canónico |
CC(C(=O)C1=CC=CC=C1)C2(C3=C(C=CC(=C3)Br)NC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214666.png)
![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214668.png)
![1-ethyl-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214669.png)

![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214671.png)

![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214673.png)

![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214677.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214686.png)
![1-(4-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214689.png)
![1-Benzo[1,3]dioxol-5-ylmethyl-3-hydroxy-3-(2-oxo-2-phenyl-ethyl)-1,3-dihydro-indol-2-one](/img/structure/B214690.png)
![1-(2-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214693.png)
![3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214698.png)